5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester
Overview
Description
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2NO3 and a molecular weight of 286.11 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and an ethyl ester group at the 2 position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester typically involves the reaction of 5,7-dichloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-2-methylquinoline
- 5,7-Dichloro-4-hydroxyquinoline
- Methyl 4-hydroxyquinoline-2-carboxylate
Uniqueness
5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVWSJNXBGMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356595 | |
Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157848-08-3 | |
Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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